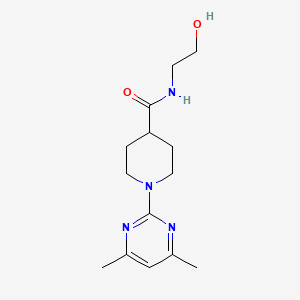![molecular formula C20H21N3O3 B12171994 4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12171994.png)
4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptyl)carboxamide is a complex organic compound with a unique structure that includes pyridyl groups and a bicyclic heptyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide typically involves the reaction of 2-pyridylamine with a suitable bicyclic heptyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl amines. Substitution reactions can lead to a wide range of substituted pyridyl derivatives.
科学研究应用
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl groups can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the bicyclic heptyl ring can interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
N,N′-2,6-Pyridinediylbis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide): This compound has a similar structure but with different substitution patterns on the pyridyl groups.
N-(2-Fluorophenyl)-N′-{(S)-(–)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl}urea: This compound contains a urea linkage instead of a carboxamide group.
Uniqueness
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide is unique due to its specific combination of pyridyl groups and a bicyclic heptyl ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
4,7,7-trimethyl-3-oxo-N,N-dipyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-18(2)19(3)10-11-20(18,26-17(19)25)16(24)23(14-8-4-6-12-21-14)15-9-5-7-13-22-15/h4-9,12-13H,10-11H2,1-3H3 |
InChI 键 |
XWARXXMNZVNGJV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N(C3=CC=CC=N3)C4=CC=CC=N4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B12171919.png)
![2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12171929.png)
![N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B12171935.png)
![N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B12171954.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12171963.png)


![3-[3-(dimethylamino)propyl]-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12171972.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12171983.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12171997.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12172003.png)
![1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12172009.png)
